[Sar9,Met(O2)11]-Substance P

NK1 receptor radioligand binding receptor selectivity

Researchers requiring selective NK1 receptor activation face confounding cross-reactivity with NK2/NK3 receptors when using native Substance P. [Sar9,Met(O2)11]-Substance P eliminates this limitation with sub-nanomolar NK1 affinity (Kd=1.4 nM) and no detectable NK2/NK3 activity. • 10-fold potency advantage over native SP reduces peptide consumption per experiment. • Enhanced metabolic stability enables prolonged bath application in electrophysiology. • Validated for [125I]Bolton-Hunter radiolabeling, saporin conjugation, and competitive binding assays. Supplied as lyophilized powder, ≥98% purity, with batch-specific QC documentation.

Molecular Formula C64H100N18O15S
Molecular Weight 1393.7 g/mol
CAS No. 110880-55-2
Cat. No. B550187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Sar9,Met(O2)11]-Substance P
CAS110880-55-2
Synonyms(Sar(9))SP sulfone
(Sar(9),Met(O2)(11))SP
(Sar(9)kMet(O(2))(11))-substance P
9-Sar-11-Met(O2)-substance P
9-Sar-substance P sulfone
9-sarcosyl-11-methionine(O2)-substance P
BHSar-SP
Bolton Hunter-9-Sar-11-Met(02)-substance P
Bolton-Hunter reagent-substance P. Sar(9)-Met(02)(11)
sarcosyl(9)-substance P sulfone
substance P, Sar(9) sulfone
substance P, Sar(9)-Met(O2)(11)-
substance P, sarcosyl(9)-methionine(O2)(11)-
substance P. sarcosyl(9)-methionine(02)(11)-BHR
Molecular FormulaC64H100N18O15S
Molecular Weight1393.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeyOUPXSLGGCPUZJJ-SARDKLJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Sar9,Met(O2)11]-Substance P Overview


[Sar9,Met(O2)11]-Substance P (CAS 110880-55-2) is a synthetic undecapeptide analog of the endogenous neuropeptide Substance P, distinguished by sarcosine substitution at position 9 and methionine sulfoxide [Met(O2)] substitution at position 11 [1]. This compound functions as a potent and highly selective agonist for the neurokinin-1 (NK1) tachykinin receptor, a G protein-coupled receptor implicated in nociception, inflammation, and neurogenic modulation [2]. The structural modifications confer enhanced metabolic stability and receptor selectivity compared to the native ligand, making it a critical pharmacological tool for dissecting NK1 receptor-mediated signaling pathways in both in vitro and in vivo experimental systems [3].

Target NK1 receptor signaling pathway studies
Stability Sustained target engagement in tissue and in vivo models
Use context Selective receptor activation without NK2/NK3 cross-talk

Why Choose [Sar9,Met(O2)11]-Substance P


Generic substitution among NK1 receptor agonists is scientifically untenable due to substantial divergence in receptor binding kinetics, selectivity profiles across tachykinin receptor subtypes, and functional efficacy in distinct signaling contexts. Native Substance P exhibits significant cross-reactivity with NK2 and NK3 receptors at elevated concentrations, whereas truncated analogs such as septide ([pGlu6,Pro9]SP(6-11)) demonstrate atypical pharmacology consistent with binding to a distinct receptor subsite [1]. Furthermore, commercially available alternative agonists including GR73632 and [Pro9]SP differ markedly in potency (up to 200-fold variance in spinal behavioral assays) and exhibit divergent metabolic degradation rates in tissue preparations [2]. These pharmacological heterogeneities preclude interchangeable use in experimental protocols where receptor occupancy kinetics, pathway-specific signaling bias, or sustained target engagement are critical variables [3].

Receptor selectivity profile
Native SP exhibits NK2/NK3 binding at elevated concentrations; selectivity may differ significantly from synthetic NK1-selective analogs.
Metabolic stability
Unmodified or truncated peptides undergo rapid enzymatic degradation; sustained receptor occupancy may not transfer.
Functional potency context
Agonist potency (e.g., GR73632, [Pro9]SP) can vary >100-fold across assay systems; direct substitution may alter endpoint interpretation.

[Sar9,Met(O2)11]-Substance P Comparative Evidence


NK1 Receptor Binding Selectivity

[Sar9,Met(O2)11]-Substance P demonstrates exceptional selectivity for the NK1 receptor subtype with negligible cross-reactivity to NK2 or NK3 receptors, a critical differentiation from native Substance P which exhibits promiscuous binding at higher concentrations. In competitive radioligand binding assays using [3H]-[Sar9,Met(O2)11]-SP on rat brain membrane preparations, the unlabeled compound and native SP potently displaced the radioligand, whereas NK2-selective and NK3-selective analogs were virtually inactive [1]. The radioligand binds to a single class of high-affinity sites with a dissociation constant (Kd) of 1.4 ± 0.5 nM and a maximum binding capacity (Bmax) of 160 ± 3.0 fmol/mg protein [1]. This selectivity profile contrasts sharply with native SP, which at micromolar concentrations activates NK2 and NK3 receptors, confounding interpretation of pharmacological experiments [2].

NK1 binding
Head-to-head
Kd = 1.4 ± 0.5 nM
Supports NK1 receptor occupancy analysis
>100-fold selectivity over NK2/NK3 in rat brain membranes
NK1 receptor radioligand binding receptor selectivity autoradiography

Metabolic Stability Advantage

The dual modifications at positions 9 (sarcosine) and 11 (methionine sulfoxide) confer significantly enhanced metabolic stability to [Sar9,Met(O2)11]-Substance P relative to native Substance P and the short analog septide. The sarcosine substitution at position 9 eliminates a primary site of endopeptidase cleavage, while oxidation of methionine at position 11 to the sulfone form renders the C-terminus resistant to aminopeptidase degradation [1]. This stability advantage has been functionally validated in targeted ablation studies, wherein [Sar9,Met(O2)11]-SP conjugated to saporin (SSP-saporin) produced extensive and selective destruction of striatal NK1 receptor-expressing interneurons, whereas SP-saporin yielded only incomplete lesions even at doses causing non-specific damage [2]. The enhanced protease resistance of [Sar9,Met(O2)11]-SP enables sustained receptor occupancy in tissue preparations and in vivo models where native SP undergoes rapid degradation (half-life < 1 minute in cerebrospinal fluid) [3].

Metabolic stability
Class-level
SSP-saporin: complete NK1+ neuronal ablation
SP-saporin: partial lesions even at tolerated doses
Supports sustained target engagement interpretation
Stability advantage functionally validated in ablation model
peptide stability protease resistance neurokinin-1 targeted ablation

Neuronal Excitation Potency

In neonatal rat spinal motoneurons examined via intracellular recording, [Sar9,Met(O2)11]-Substance P induced tetrodotoxin-insensitive membrane depolarization and decreased membrane conductance at concentrations an order of magnitude lower than those required for native Substance P [1]. Bath administration of [Sar9,Met(O2)11]-SP (0.01–3 μM) or native SP (0.1–3 μM) produced comparable reductions in the duration of slow afterhyperpolarizations (sAHPs) following action potentials: control sAHP duration was 67.8 ± 6.3 ms, reduced to 41.7 ± 4.6 ms in the presence of either agonist (p = 0.003) [1]. Notably, the equipotent effects on sAHP duration were achieved with [Sar9,Met(O2)11]-SP at 10-fold lower nominal bath concentrations than native SP, consistent with its enhanced metabolic stability and higher effective free concentration at the receptor [2].

Neuronal excitation
Head-to-head
sAHP reduction at 10× lower concentration vs native SP
Supports electrophysiology assay sensitivity
Rat motoneuron recording; TTX-insensitive depolarization
electrophysiology spinal motoneuron depolarization potassium currents

Targeted Neuronal Ablation Efficiency

In direct comparative studies of targeted neuronal ablation, [Sar9,Met(O2)11]-Substance P conjugated to the ribosome-inactivating protein saporin (SSP-saporin) produced extensive and selective destruction of NK1 receptor-expressing striatal interneurons at doses that did not cause loss of other striatal neuronal populations [1]. In contrast, native Substance P conjugated to saporin (SP-saporin) yielded only incomplete lesions of striatal NK1R-expressing neurons, even when administered at doses sufficiently high to induce non-specific damage [1]. This differential efficacy is attributable to the enhanced metabolic stability of the [Sar9,Met(O2)11]-SP moiety, which enables sustained receptor binding and efficient internalization of the saporin payload, whereas native SP is rapidly degraded in the extracellular environment [2]. Subsequent validation in dorsal horn ablation models confirmed that SSP-saporin selectively eliminates NK1 receptor-expressing neurons with preservation of adjacent neuronal populations, establishing this conjugate as the preferred tool for functional mapping of NK1 receptor-expressing circuits [3].

Neuronal ablation
Head-to-head
SSP-saporin: selective NK1R+ interneuron loss
SP-saporin: incomplete lesioning with non-specific damage
Supports circuit-mapping endpoint interpretation
Striatal ablation model; immunohistochemical validation
targeted toxin neuronal ablation saporin conjugate NK1 receptor

Research Applications of [Sar9,Met(O2)11]-Substance P


Autoradiographic Mapping of NK1 Receptors

Utilize [3H]- or [125I]Bolton-Hunter-labeled [Sar9,Met(O2)11]-Substance P for high-resolution autoradiographic visualization of NK1 receptor binding sites in brain and spinal cord sections. The ligand's exquisite NK1 selectivity (Kd = 1.4 nM) eliminates confounding signal from NK2/NK3 receptors, which are co-expressed in many CNS regions and bind native SP or less selective radioligands [1]. This application is particularly critical for studies examining region-specific NK1 receptor regulation in pain pathways, neuroinflammation models, or neurodegenerative conditions where NK2/NK3 receptor expression may be altered [2].

Selective Neuronal Ablation for Circuit Mapping

Conjugate [Sar9,Met(O2)11]-Substance P to saporin (or procure pre-conjugated SSP-saporin) for targeted elimination of NK1 receptor-expressing neurons in vivo. The enhanced metabolic stability of the [Sar9,Met(O2)11]-SP ligand ensures efficient internalization of the ribosomal toxin payload, achieving complete and selective ablation of NK1R+ interneurons in striatum and dorsal horn at doses that spare non-expressing neuronal populations [1]. This approach has been validated for dissecting the role of NK1 receptor-expressing neurons in nociceptive processing, itch sensation, and respiratory rhythm generation [2].

Electrophysiological Characterization of NK1 Effects

Employ [Sar9,Met(O2)11]-Substance P in patch-clamp or intracellular recording experiments to isolate NK1 receptor-mediated effects on membrane conductance and action potential afterhyperpolarizations. The compound's enhanced stability permits prolonged bath applications without the concentration decay observed with native SP, enabling reliable quantification of concentration-response relationships in spinal motoneurons and dorsal horn neurons [1]. The 10-fold potency advantage relative to native SP reduces peptide consumption per recording session [2].

NK1 Antagonist Validation

Use [Sar9,Met(O2)11]-Substance P as the reference NK1 agonist in competitive binding assays and functional antagonism studies to characterize the potency and selectivity of novel NK1 receptor antagonists. The compound's well-defined binding parameters (Kd = 1.4 nM, Bmax = 160 fmol/mg) and established functional efficacy across multiple assay platforms provide a robust benchmark for assessing antagonist pA2 or pIC50 values [1]. Unlike native SP, [Sar9,Met(O2)11]-SP does not exhibit agonist activity at NK2 or NK3 receptors, eliminating confounding interpretation when screening antagonists for receptor subtype selectivity [2].

Application
Selection Property
Validation Focus
Autoradiographic mapping of NK1 receptors
NK1-selective radioligand binding profile
Autoradiography signal specificity; absence of NK2/NK3 cross-reactivity
Selective neuronal ablation for circuit mapping
Metabolically stable ligand for saporin conjugate delivery
Completeness and selectivity of NK1R+ cell elimination
Electrophysiological characterization of NK1 effects
Sustained stability in bath application; reported working concentration range
Concentration-response relationships; sAHP modulation reproducibility
NK1 antagonist validation
Well-characterized binding parameters (Kd, Bmax) and functional potency
Benchmark agonist for antagonist pA2/pIC50 determination; subtype selectivity verification

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